molecular formula C11H10N2O B189508 4-Methoxy-2-phenylpyrimidine CAS No. 33630-20-5

4-Methoxy-2-phenylpyrimidine

Cat. No. B189508
CAS RN: 33630-20-5
M. Wt: 186.21 g/mol
InChI Key: SDWDRRVMYUWAEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-2-phenylpyrimidine can be achieved from 2-Chloro-4-methoxypyrimidine and Phenylboronic acid . A study also mentions the synthesis of phenylpyrimidine derivatives, which were characterized by spectroscopy methods .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-phenylpyrimidine can be analyzed using various techniques such as X-ray diffraction (XRD) and density functional theory (DFT) at the 6311++G (d,p) level of theory . An electron diffractometer specifically designed for 3D ED/microED can also be used for determining crystal structures .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Thermal Rearrangement : 4-Methoxy-2-phenylpyrimidine undergoes thermal rearrangement in the presence of triethylamine to form N-methyl-2(or 4)-oxopyrimidines. This transformation is significant for chemical syntheses involving pyrimidines (Brown & Lee, 1970).
  • Synthesis of Antiviral Compounds : It serves as a precursor in synthesizing 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which have shown marked inhibitory effects against retroviruses (Hocková et al., 2003).

Pharmacological and Biological Applications

  • Cerebral Vasospasm Prevention : 4-Methoxy-2-phenylpyrimidine derivatives have been investigated for their role in preventing cerebral vasospasm post subarachnoid hemorrhage, showing promising results in decreasing the constriction of the basilar artery (Zuccarello et al., 1996).
  • Antibacterial Activity : Schiff base metal complexes involving 4-phenylpyrimidine derivatives have shown significant antibacterial activity, highlighting their potential in antimicrobial applications (Mallikarjun, 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Compounds derived from 4-Methoxy-2-phenylpyrimidine have been effective in inhibiting corrosion of mild steel in acidic environments, demonstrating their potential as corrosion inhibitors (Yadav et al., 2015).

Other Applications

  • Synthesis of Dyes : 4-Methoxy-2-phenylpyrimidine derivatives have been used in the synthesis of new azo dyes, indicating its utility in the dye and pigment industry (Yazdanbakhsh et al., 2012).
  • Anticancer Research : Some derivatives of 4-Methoxy-2-phenylpyrimidine have been synthesized and evaluated for their anticancer activities, particularly as tubulin polymerization inhibitors (Liu et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, Methoxy-4-pyridinecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methoxy-2-phenylpyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDRRVMYUWAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355808
Record name 4-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-phenylpyrimidine

CAS RN

33630-20-5
Record name 4-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PF Juby, TW Hudyma, M Brown… - Journal of Medicinal …, 1979 - ACS Publications
The synthesis of some l, 6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters with potent oral and intravenous antiallergicactivity against passive cutaneous anaphylaxis …
Number of citations: 69 pubs.acs.org
T MIYAMOTO, Y KIMURA, J MATSUMOTO… - Chemical and …, 1978 - jstage.jst.go.jp
… In a similar manner, ethyl oc—diazo—fi-oxo-5—(4-methoxy—2-phenylpyrimidine)propionate (5b) was treated with triphenyl phosphine followed by heating with aq.ethanol, without …
Number of citations: 12 www.jstage.jst.go.jp
宮本皓之, 木村嘉孝, 松本純一, 南新作 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
… In a similar manner, ethyl oc—diazo—fi-oxo-5—(4-methoxy—2-phenylpyrimidine)propionate (5b) was treated with triphenyl phosphine followed by heating with aq.ethanol, without …
Number of citations: 2 jlc.jst.go.jp
RAF Deeleman, HC van der Plas, A Koudijs… - Tetrahedron …, 1971 - Elsevier
… Irradiation of 5-bromo-4-methoxy-2-phenylpyrimidine yielded a reaction mixture from which we were able to isolate 5,6-dimethyl-4-methoxy-2-phenylpyrimidine (yield 2-5%). Whereas …
Number of citations: 0 www.sciencedirect.com
S Kawamura, J Sato, T Hamada, M Sakaki… - Journal of Agricultural …, 1993 - ACS Publications
A novel series of substituted 2, 4-diarylpyrimidines was synthesized and found to possess bleaching herbicidal activity. These diarylpyrimidines, which incorporate a pyrimidine nucleus …
Number of citations: 17 pubs.acs.org
Y HONMA, Y SEKINE, T HAsHIYAMA… - Chemical and …, 1982 - jstage.jst.go.jp
… 4-Methoxy-2-phenylpyrimidine-6-carboxylic Acid (34)–A mixture of 33 (11.45 g, 0.0575 mol), SeO, (6.90 g, 0.062 mol), and pyridine (600 ml) was heated under reflux for 50 h. Insoluble …
Number of citations: 29 www.jstage.jst.go.jp
SC Ceide, AG Montalban - Tetrahedron letters, 2006 - Elsevier
… As expected the 5-chloro-4-methoxy-2-phenylpyrimidine (20) 26 was the only product isolated (78%). The second phenyl ring in the 5-position was introduced by using Pd[P(t-Bu 3 )] 2 …
Number of citations: 43 www.sciencedirect.com
K Tabei, E Kawashima, T Takada… - Journal of heterocyclic …, 1985 - Wiley Online Library
Raney nickel hydrogenation of Z‐3‐aryl‐5‐(ethoxycarbonyl)methylene‐5,6‐dihydro‐4H‐1,2,4‐oxadiazine (1a‐c) affords 2‐aryl‐6‐hydroxymethyl‐4‐pyrimidinone (2) and ethyl (2‐aryl‐4…
Number of citations: 1 onlinelibrary.wiley.com

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